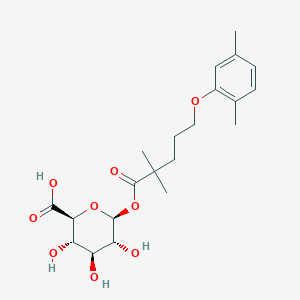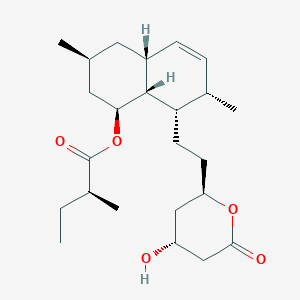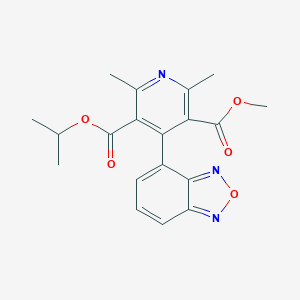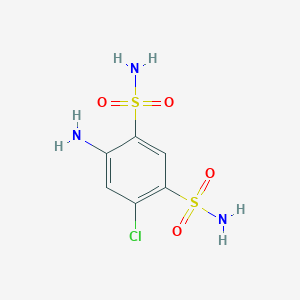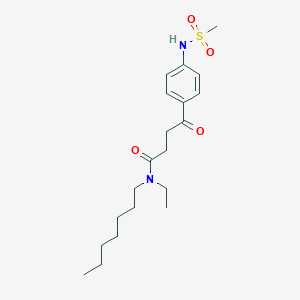
N-Ethyl-N-heptyl-4-(4-(methylsulfonamido)phenyl)-4-oxobutanamide
Übersicht
Beschreibung
“N-Ethyl-N-heptyl-4-(4-(methylsulfonamido)phenyl)-4-oxobutanamide” is a chemical compound that is also known as Ibutilide Related Compound A . It is used as a reference standard in the United States Pharmacopeia (USP) .
Molecular Structure Analysis
The empirical formula of this compound is C20H32N2O4S . The InChI key, which is a unique identifier for chemical substances, is IJUIQGJHHJVHKP-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Biocatalysis in Drug Metabolism
The application of biocatalysis in drug metabolism has been explored, specifically the preparation of mammalian metabolites of certain drugs using microbial-based surrogate biocatalytic systems. For instance, the compound LY451395, a biaryl-bis-sulfonamide and a potent potentiator of AMPA receptors, is highly metabolized in preclinical species. A study demonstrated the production of mammalian metabolites of LY451395 using Actinoplanes missouriensis, which helped in generating sufficient quantities of metabolites for structural characterization using nuclear magnetic resonance spectroscopy. This approach also facilitated the monitoring and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).
Aminopeptidase N Inhibition
Research into the inhibition of Aminopeptidase N (APN/CD13), a significant target for anti-cancer treatments due to its role in metastasis and angiogenesis regulation, has involved the use of certain compounds, including sulfonamides. A potent and selective APN inhibitor was identified and further modifications were performed to improve its physicochemical properties, leading to the discovery of a derivative with extremely potent inhibitory activity in the sub-nanomolar range (Lee et al., 2020).
Antiproliferative Agents
A series of sulfonamide derivatives were synthesized and evaluated for their in-vitro antiproliferative activity against various cancer cell lines. The compounds showed differing degrees of antiproliferation, with certain derivatives being particularly potent, indicating their potential in cancer treatment (Pawar et al., 2018).
CNS Disorders Treatment
N-alkylation of the sulfonamide moiety in certain arylsulfonamide derivatives has been suggested as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach has led to the identification of potent and selective compounds with distinct antidepressant-like and pro-cognitive properties, which are being further studied for the treatment of CNS disorders (Canale et al., 2016).
Antimicrobial Activity
The antimicrobial activities of novel hybrids sulfonamide derivatives were studied, with some compounds exhibiting significant activity against tested bacteria. This research contributes to the understanding of the antimicrobial properties of sulfonamide derivatives and their potential applications in combating infections (Hussein, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-ethyl-N-heptyl-4-[4-(methanesulfonamido)phenyl]-4-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S/c1-4-6-7-8-9-16-22(5-2)20(24)15-14-19(23)17-10-12-18(13-11-17)21-27(3,25)26/h10-13,21H,4-9,14-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUIQGJHHJVHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(CC)C(=O)CCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565028 | |
| Record name | N-Ethyl-N-heptyl-4-{4-[(methanesulfonyl)amino]phenyl}-4-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-heptyl-4-(4-(methylsulfonamido)phenyl)-4-oxobutanamide | |
CAS RN |
100632-58-4 | |
| Record name | N-Ethyl-n-heptyl-4-(4-(methylsulfonamido)phenyl)-4-oxobutanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100632584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-N-heptyl-4-{4-[(methanesulfonyl)amino]phenyl}-4-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ETHYL-N-HEPTYL-4-(4-(METHYLSULFONAMIDO)PHENYL)-4-OXOBUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3J9NB91E2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

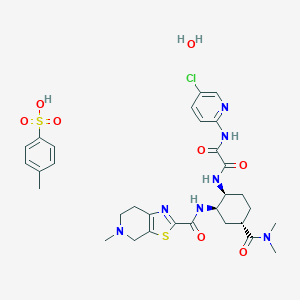




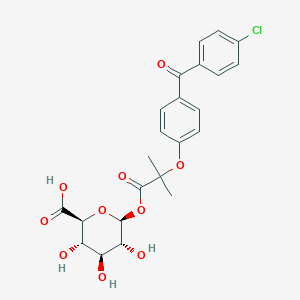
![Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B194594.png)

![Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B194606.png)
